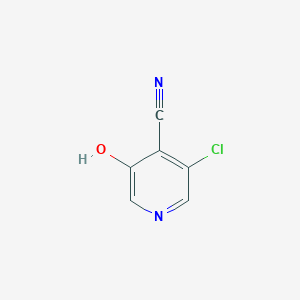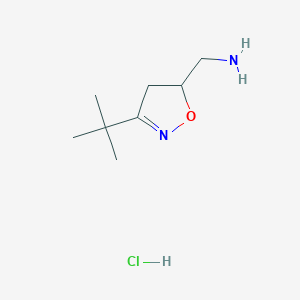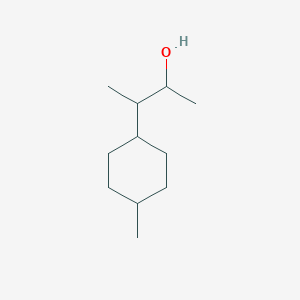
methyl 2-(4-isothiocyanato-1H-pyrazol-1-yl)-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-isothiocyanato-1H-pyrazol-1-yl)-2-methylpropanoate is a chemical compound that belongs to the class of pyrazole derivatives
准备方法
The synthesis of methyl 2-(4-isothiocyanato-1H-pyrazol-1-yl)-2-methylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a pyrazole derivative with an isothiocyanate reagent under controlled conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as column chromatography or recrystallization.
化学反应分析
Methyl 2-(4-isothiocyanato-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of thiourea or thiocarbamate derivatives.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, such as water or alcohols, to form corresponding adducts.
Cyclization Reactions: The compound can undergo intramolecular cyclization reactions to form heterocyclic compounds with potential biological activities.
Common reagents used in these reactions include bases like triethylamine, nucleophiles like amines or alcohols, and solvents such as dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reaction conditions and the nature of the nucleophile used.
科学研究应用
Biology: The compound has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being explored for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of methyl 2-(4-isothiocyanato-1H-pyrazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.
相似化合物的比较
Methyl 2-(4-isothiocyanato-1H-pyrazol-1-yl)-2-methylpropanoate can be compared with other similar compounds, such as:
Methyl 2-(4-isocyanato-1H-pyrazol-1-yl)-2-methylpropanoate: This compound has an isocyanate group instead of an isothiocyanate group, which can lead to different reactivity and biological activities.
Methyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate: This compound has an amino group instead of an isothiocyanate group, which can also result in different chemical and biological properties.
The uniqueness of this compound lies in its isothiocyanate group, which imparts specific reactivity and potential biological activities that are distinct from other similar compounds.
属性
分子式 |
C9H11N3O2S |
|---|---|
分子量 |
225.27 g/mol |
IUPAC 名称 |
methyl 2-(4-isothiocyanatopyrazol-1-yl)-2-methylpropanoate |
InChI |
InChI=1S/C9H11N3O2S/c1-9(2,8(13)14-3)12-5-7(4-11-12)10-6-15/h4-5H,1-3H3 |
InChI 键 |
JLCZMVNVSWEPKU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)OC)N1C=C(C=N1)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


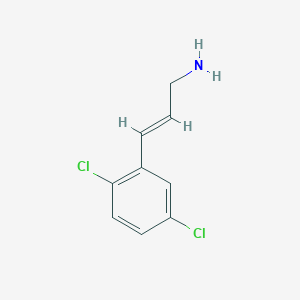
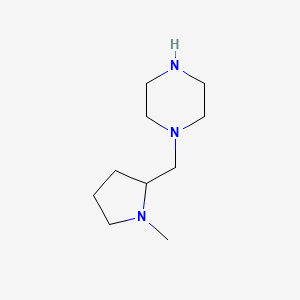
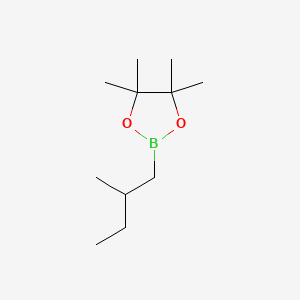
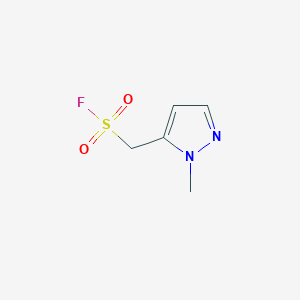
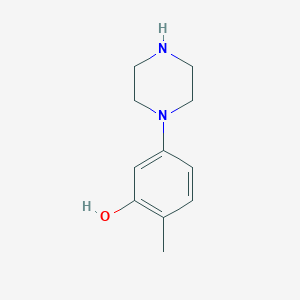
![[3-(Methoxymethyl)oxolan-3-yl]methanol](/img/structure/B13612338.png)

![1-(aminomethyl)spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B13612347.png)


